molecular formula C9H12N2O2 B1343856 5-amino-2-methoxy-N-methylbenzamide CAS No. 194025-85-9

5-amino-2-methoxy-N-methylbenzamide

Cat. No.: B1343856
CAS No.: 194025-85-9
M. Wt: 180.2 g/mol
InChI Key: CMVQJCATQGDCJW-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-N-methylbenzamide (CAS: 194025-85-9) is a benzamide derivative with the molecular formula C₁₀H₁₃N₂O₂ (free base) and C₁₀H₁₄N₂O₂·HCl (hydrochloride salt). Its structure features an amino group (-NH₂) at the 5-position, a methoxy group (-OCH₃) at the 2-position, and an N-methylamide (-CONHCH₃) substituent (Fig. 1).

Properties

IUPAC Name

5-amino-2-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVQJCATQGDCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-amino-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or diazonium salts for azo coupling reactions.

Major Products:

    Oxidation: Formation of 5-amino-2-hydroxy-N-methylbenzamide.

    Reduction: Formation of 5-amino-2-methoxy-N-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-amino-2-methoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other functional materials. Its derivatives may possess unique properties suitable for various applications .

Mechanism of Action

The mechanism of action of 5-amino-2-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions would depend on the structure-activity relationship (SAR) studies conducted during drug development .

Comparison with Similar Compounds

Structural Comparison

The structural variations among benzamide derivatives significantly influence their reactivity, solubility, and biological activity. Key analogs include:

Compound Substituents Molecular Formula Key Features
5-Amino-2-methoxy-N-methylbenzamide 5-NH₂, 2-OCH₃, CONHCH₃ C₁₀H₁₃N₂O₂ Balanced polarity; potential for hydrogen bonding and CNS penetration .
5-Chloro-2-methoxy-N-phenethylbenzamide 5-Cl, 2-OCH₃, CONHCH₂CH₂C₆H₅ C₁₆H₁₅ClNO₂ Increased lipophilicity due to phenethyl group; possible antimicrobial activity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, CONH-C(CH₃)₂OH C₁₂H₁₇NO₂ N,O-bidentate directing group for metal catalysis; enhanced stability .
N-(2-Amino-5-chlorophenyl)-2-methoxybenzamide 2-OCH₃, 5-Cl, CONH-C₆H₃(NH₂)-2 C₁₄H₁₂ClN₂O₂ Chlorine enhances electronegativity; amino group enables further functionalization .

Key Observations :

  • Electron-Withdrawing Groups (Cl, OCH₃) : Enhance stability and direct electrophilic substitution reactions. For example, 5-chloro analogs show improved metabolic stability in drug candidates .
  • Amino Groups: Enable hydrogen bonding and participation in condensation reactions (e.g., forming Schiff bases for anticancer agents) .

Challenges :

  • Steric hindrance from bulky groups (e.g., phenethyl) may reduce coupling efficiency .
  • Amino groups require protection (e.g., Fmoc) during multi-step syntheses to prevent side reactions .
Physicochemical Properties
Property This compound 5-Chloro Analog Hydroxy-Dimethylethyl Analog
Molecular Weight 193.23 g/mol (free base) 324.15 g/mol 207.27 g/mol
Solubility Moderate in polar solvents Low (lipophilic) High (due to -OH group)
Melting Point Not reported 118–120°C 145–147°C

Insights :

  • The hydrochloride salt of this compound likely exhibits higher aqueous solubility than the free base .
  • Methoxy groups generally increase solubility in organic solvents compared to halogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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